
5-hydroxy-4-oxo-1H-pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-4-oxo-1H-pyridine-2-carboxamide, also known as 4-Hydroxy-2-quinolone-3-carboxamide (OHQCA), is a heterocyclic compound that belongs to the class of quinolone derivatives. OHQCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and microbiology. In
Mechanism of Action
The mechanism of action of OHQCA is not fully understood. However, it has been proposed that OHQCA acts by inhibiting the activity of enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell signaling pathways. OHQCA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribonucleotide reductase, an enzyme involved in nucleotide biosynthesis.
Biochemical and Physiological Effects:
OHQCA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce inflammation in animal models. OHQCA has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
OHQCA has several advantages for lab experiments. It is readily available and easy to synthesize. OHQCA is also stable under normal laboratory conditions and can be stored for extended periods. However, OHQCA has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for its preparation. OHQCA is also relatively expensive compared to other quinolone derivatives.
Future Directions
OHQCA has several potential future directions in various fields. In medicinal chemistry, OHQCA can be further optimized to improve its potency and selectivity for specific targets. In microbiology, OHQCA can be explored as a potential antimicrobial agent against drug-resistant pathogens. In biochemistry, OHQCA can be used as a tool to study the activity of various enzymes involved in biological processes. In addition, OHQCA can be explored for its potential applications in agriculture and food preservation.
Conclusion:
In conclusion, OHQCA is a promising heterocyclic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of OHQCA and its derivatives for various applications.
Synthesis Methods
OHQCA can be synthesized through various methods, including the reaction of 2-aminonicotinic acid with glyoxylic acid, the reaction of 2-aminonicotinic acid with malonic acid, and the reaction of 2-aminonicotinic acid with 2-chloroacrylonitrile. However, the most common method for synthesizing OHQCA is the reaction of 2-aminonicotinic acid with diacetyl in the presence of a base. The reaction yields OHQCA as a yellow solid with a melting point of 290-292°C.
Scientific Research Applications
OHQCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. OHQCA has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
properties
CAS RN |
112334-81-3 |
|---|---|
Product Name |
5-hydroxy-4-oxo-1H-pyridine-2-carboxamide |
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
5-hydroxy-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)5(10)2-8-3/h1-2,10H,(H2,7,11)(H,8,9) |
InChI Key |
KDPJCTXJWXYWCR-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C(=O)N |
Canonical SMILES |
C1=C(NC=C(C1=O)O)C(=O)N |
synonyms |
2-Pyridinecarboxamide,1,4-dihydro-5-hydroxy-4-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



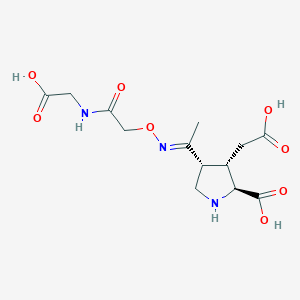
![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)
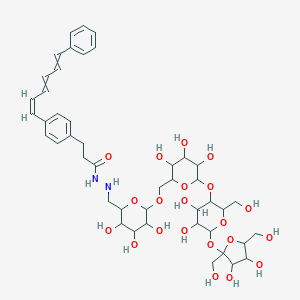
![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)
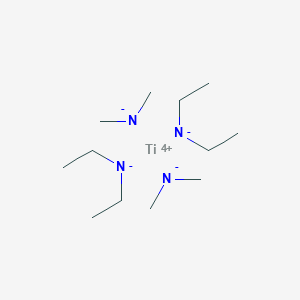
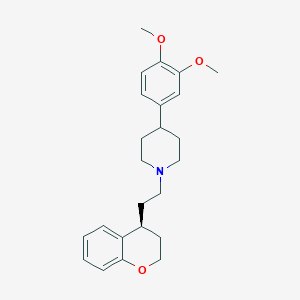
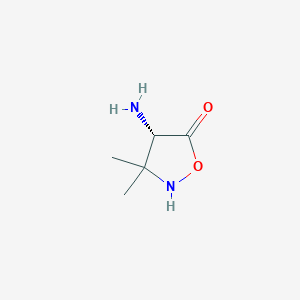
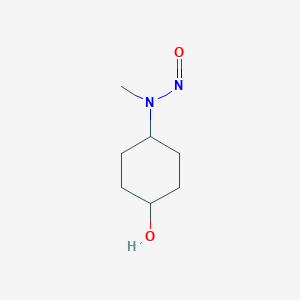
![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)


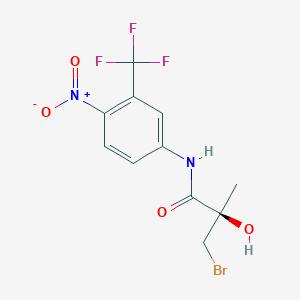

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)